molecular formula C₁₂H₁₈D₃NO₉ B1163635 N-Acetylneuraminic Acid Methyl Ester-d3

N-Acetylneuraminic Acid Methyl Ester-d3

Cat. No.: B1163635
M. Wt: 326.31
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Isotopic Labeling Rationale

This compound possesses the molecular formula C₁₂H₁₈D₃NO₉, representing a deuterium-labeled variant of the naturally occurring sialic acid N-acetylneuraminic acid. The compound maintains a molecular weight of 326.31 g/mol, with the deuterium atoms strategically incorporated to replace specific hydrogen atoms in the molecular structure. This isotopic substitution creates a stable, non-radioactive tracer that can be distinguished from endogenous compounds through mass spectrometry analysis while preserving the essential chemical and biological properties of the parent molecule.

The systematic name for this compound is methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, indicating its complex stereochemical configuration. The presence of multiple chiral centers contributes to its specific biological activity and recognition by enzymatic systems. The compound exists as a white solid at room temperature and demonstrates solubility in both methanol and water, facilitating its use in diverse experimental conditions. The deuterium labeling strategy employed in this molecule enables researchers to trace metabolic pathways with high precision, as the mass difference between deuterium and hydrogen provides a clear analytical signature that can be detected using sophisticated instrumentation.

The Chemical Abstracts Service registry number for this compound varies depending on the specific deuterium labeling pattern, with one variant registered as 1234423-98-3. This standardized identification system ensures consistent recognition across scientific databases and commercial suppliers. The compound's stability under physiological conditions makes it particularly suitable for in vivo studies, where metabolic transformations can be monitored over extended periods without significant degradation of the isotopic label.

Property Value Reference
Molecular Formula C₁₂H₁₈D₃NO₉
Molecular Weight 326.31 g/mol
Physical State White Solid
Solubility Methanol, Water
Storage Temperature Room Temperature

Biological Significance of Sialic Acids in Glycobiology

Sialic acids represent a family of nine-carbon monosaccharides that occupy terminal positions on glycoproteins and glycolipids, serving as critical mediators of cellular communication and recognition processes. N-acetylneuraminic acid, the parent compound of the deuterium-labeled derivative, constitutes the most abundant sialic acid in vertebrate systems and plays essential roles in maintaining cellular homeostasis and facilitating intercellular interactions. These molecules are characterized by their negative charge and hydrophilicity, which contribute to their functional versatility in biological systems.

The structural complexity of sialic acids, including N-acetylneuraminic acid, encompasses multiple functional groups that enable diverse biological interactions. The carboxylic acid group provides the characteristic negative charge that influences protein-carbohydrate interactions, while the 3-carbon exocyclic side chain and acylated amino groups contribute to molecular recognition specificity. This molecular architecture makes sialic acids well-suited for carrying information in glycan-protein recognition events, cell-cell interactions, and pathogen-cell recognition processes.

In vertebrate cells, sialic acids exert numerous functions through their electronegative charge, including repulsion of cell-cell interactions, protein stabilization, ion binding, and ion transport. The high density and surface location of these molecules on vertebrate cells positions them as key modulators of cellular behavior and physiological processes. The abundance of glycan structures containing sialic acids within organisms highlights their crucial role in regulating vital functions, though this abundance also presents challenges regarding selectivity in therapeutic applications.

The process of sialylation, which involves the covalent attachment of sialic acid to terminal residues of oligosaccharides and glycoproteins, represents a fundamental post-translational modification that influences cellular function. This modification provides electrostatic repulsion to cells while simultaneously serving as a receptor for various biological signaling pathways. The dynamic nature of sialylation patterns in response to physiological and pathological conditions underscores the importance of these molecules in maintaining cellular homeostasis and responding to environmental changes.

Sialic acids demonstrate remarkable evolutionary significance, being among the most rapidly evolving classes of glycans in nature. This evolutionary pressure reflects their critical roles in host-pathogen interactions, cellular recognition, and immune system function. The structural diversity arising from various modifications and diverse linkages at terminal positions of glycans enables sialic acids to carry sophisticated information for molecular recognition events.

Biological Function Mechanism Significance
Cell-Cell Repulsion Electronegative charge Prevents inappropriate cellular aggregation
Protein Stabilization Electrostatic interactions Maintains protein conformation and function
Pathogen Recognition Specific binding interactions Facilitates or prevents microbial attachment
Immune Regulation Siglec interactions Modulates immune cell activation and function

Role of Deuterium Labeling in Metabolic Tracing

Deuterium labeling represents a sophisticated analytical approach that enables researchers to trace metabolic pathways with exceptional precision and sensitivity. The use of deuterium as a stable isotope tracer provides significant advantages over radioactive alternatives, including enhanced safety profiles and extended experimental timeframes without decay concerns. Deuterium oxide and deuterium-labeled substrates have been invaluable assets in physiological research for over 80 years, providing insights into amino acid, fatty acid, and carbohydrate metabolic regulation.

The unique properties of deuterium tracers enable simultaneous monitoring of turnover and flux through multiple substrates, including muscle proteins, lipids, glucose, and other biomolecules. This capability is particularly valuable in metabolic studies where complex interactions between different pathways need to be understood. The oral administration route available for many deuterium-labeled compounds eliminates the need for intravenous infusions, making studies more practical and extending experimental timeframes from hours to weeks or months.

Recent developments in deuterium metabolic imaging have demonstrated the viability of this approach for tracking substrate flux through the tricarboxylic acid cycle. Studies utilizing deuterated acetate have shown that metabolic breakdown can be observed through the emergence of glutamine and glutamate peaks as downstream metabolic products. This methodology provides insights into hepatic metabolism and demonstrates the potential for imaging metabolic processes throughout the body.

The application of deuterium labeling in lipid metabolism research has proven particularly valuable for measuring de novo lipogenesis in human liver cells. The use of deuterium oxide as a tracer enables researchers to study fatty acid synthesis, specifically palmitate production, which has been implicated in cellular dysfunction and the development of non-alcoholic fatty liver disease. This approach provides quantitative measurements of metabolic flux that would be difficult to achieve using conventional analytical methods.

The mass spectrometry detection of deuterium-labeled compounds relies on the mass difference between deuterium and hydrogen, which permits precise quantification of labeled metabolites in complex biological matrices. This analytical capability enables researchers to distinguish between endogenous and exogenous compounds, providing detailed information about metabolic rates and pathways. The combination of chromatographic separation techniques with mass spectrometry detection ensures high specificity and sensitivity in deuterium tracer studies.

Contemporary applications of deuterium labeling extend beyond traditional metabolic studies to include integration with omics technologies, including proteomics and metabolomics approaches. This integration enables comprehensive analysis of molecular underpinnings of physiological processes, including exercise adaptation and disease progression. The ability to monitor dynamic proteomics and fluxomics simultaneously provides unprecedented insights into cellular metabolism and regulation.

Deuterium Labeling Application Metabolic Process Detection Method Study Duration
Acetate-d3 Tricarboxylic acid cycle Magnetic resonance imaging Hours to days
Heavy water (D₂O) De novo lipogenesis Mass spectrometry Weeks to months
Glucose-d Carbohydrate metabolism Nuclear magnetic resonance Hours
Amino acid-d Protein synthesis Mass spectrometry Days to weeks

Properties

Molecular Formula

C₁₂H₁₈D₃NO₉

Molecular Weight

326.31

Synonyms

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid_x000B_Methyl Ester-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetylneuraminic Acid Methyl Ester (Neu5Ac Methyl Ester)

  • Structural Difference: Non-deuterated methyl ester of Neu5Ac.
  • Applications : Used as a precursor in synthetic pathways for sialic acid derivatives, including peracetylated forms and structural analogues .
  • Research Findings : Acts as a substrate for enzymes like sialyltransferases and neuraminidases. Its peracetylated form (per-O-acetylated methyl ester) is pivotal in nitrosation reactions to synthesize diazo compounds and keto-acid derivatives .

Ethyl Ester Derivatives of N-Acetylneuraminic Acid

  • Structural Difference : Ethyl ester group replaces the methyl ester.
  • Applications : Ethyl esters and their per-O-trimethylsilyl derivatives are used in gas chromatography (GC) and GC-MS analyses due to enhanced volatility .
  • Research Findings : Ethyl esters exhibit similar enzymatic reactivity but differ in chromatographic retention times compared to methyl esters, impacting analytical workflows .

Peracetylated Methyl Ester of Neu5Ac

  • Structural Difference : All hydroxyl groups are acetylated.
  • Applications : Increases lipophilicity for improved cell permeability and synthetic versatility.
  • Research Findings: Key intermediate in nitrosation reactions for generating diazo compounds and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid derivatives, which are used to study sialic acid metabolism .

Other Sialic Acids: N-Glycolylneuraminic Acid (Neu5Gc) and N-Acetylmuramic Acid

  • Structural Differences :
    • Neu5Gc: Hydroxyl group replaces an acetyl group at the 5-position.
    • N-Acetylmuramic Acid: Lactyl ether group at the 3-position.
  • Applications: Neu5Gc is abundant in non-human mammals, while N-Acetylmuramic Acid is a bacterial cell wall component .
  • Research Findings: Neu5Gc is absent in humans due to a genetic mutation, making it a biomarker for xenotransplantation studies. N-Acetylmuramic Acid derivatives are used to investigate bacterial resistance mechanisms .

Structural Analogues: 8-Carbon and 7-Carbon Neu5Ac Analogues

  • Structural Difference : Reduced carbon backbone (8 or 7 carbons vs. 9 carbons in Neu5Ac).
  • Applications : Probe enzyme specificity and sialic acid biosynthesis pathways.
  • Research Findings : The 8-carbon analogue retains partial activity as a substrate for neuraminidases, while the 7-carbon analogue is inactive, highlighting the importance of the nine-carbon backbone in enzymatic recognition .

Trideuteriomethyl Esters of N-Acylneuraminic Acids

  • Structural Difference: Deuterium-labeled methyl ester (-d3) vs. non-deuterated forms.
  • Applications : Internal standards in quantitative MS to ensure accuracy in metabolite profiling .
  • Research Findings: Deuterated esters co-elute with non-deuterated forms in liquid chromatography (LC) but are distinguishable via MS due to a +3 Da mass shift, enabling precise quantification in complex matrices like mucus or serum .

Data Tables

Table 1. Key Properties of N-Acetylneuraminic Acid Methyl Ester-d3 and Related Compounds

Compound CAS Number Molecular Weight Key Applications Reference
This compound 950508-99-3 ~356.3* MS internal standard, metabolic studies
N-Acetylneuraminic Acid Methyl Ester 22900-11-4 353.3 Enzyme substrate, synthetic precursor
Peracetylated Methyl Ester of Neu5Ac 73208-82-9 575.5 Nitrosation reactions, derivatization
N-Glycolylneuraminic Acid 1113-83-3 327.3 Xenotransplantation biomarker

*Estimated based on non-deuterated form + 3 Da.

Preparation Methods

Substrate Isomerization via N-Acylglucosamine-2-Epimerase

The enzymatic synthesis of N-Acetylneuraminic Acid begins with the isomerization of N-Acetylglucosamine (GlcNAc) to N-Acetylmannosamine (ManNAc), catalyzed by N-acylglucosamine-2-epimerase (E.C. 5.1.3.8). This reaction occurs in aqueous or buffered systems at pH 7.5 and 25°C, with optimal substrate concentrations ranging from 50–500 mM GlcNAc. The equilibrium between GlcNAc and ManNAc is influenced by pyruvate concentrations, which inhibit the epimerase at levels above 80 mM.

Condensation with Pyruvate via N-Acetylneuraminic Acid Pyruvate Lyase

ManNAc undergoes condensation with pyruvate in the presence of N-acetylneuraminic acid pyruvate lyase (E.C. 4.1.3.3) to yield N-Acetylneuraminic Acid (Neu5Ac). This step is performed in the same reactor as the isomerization, leveraging continuous processing in enzyme membrane reactors (EMRs) with ultrafiltration membranes to retain enzymes. Pyruvate concentrations are maintained at 30–200 mM to balance reaction efficiency and epimerase inhibition. The overall process achieves conversions of up to 80% under optimized residence times of 0.2–10 hours.

Deuterated Methyl Esterification of N-Acetylneuraminic Acid

Esterification with Deuterated Methanol

The carboxyl group of Neu5Ac is esterified using deuterated methanol (CD3_3OD) under acidic conditions. A method adapted from deuterated alanine methyl ester synthesis involves refluxing Neu5Ac with CD3_3OD and thionyl chloride (SOCl2_2) as a catalyst. Typical conditions include:

  • Molar ratio : 1:1.4 Neu5Ac to SOCl2_2

  • Solvent : Anhydrous methanol-d4_4

  • Reaction time : 6 hours at reflux, followed by 16 hours at room temperature.

The product, N-Acetylneuraminic Acid Methyl Ester-d3, is isolated via solvent evaporation and purified using column chromatography (silica gel, pentane/ethyl acetate 4:1).

Challenges in Deuterium Retention

Deuterium incorporation efficiency depends on:

  • Anhydrous conditions : Prevents isotopic exchange with protiated water.

  • Catalyst selection : SOCl2_2 minimizes racemization compared to HCl.

  • Reaction temperature : Reflux conditions (65°C) enhance esterification without compromising deuterium labeling.

Alternative Synthetic Routes

Direct Synthesis from Deuterated Precursors

An alternative pathway involves synthesizing Neu5Ac from deuterated ManNAc-d3. However, this method is limited by the availability of isotopically labeled ManNAc and requires custom enzymatic optimization to accommodate deuterated substrates.

Protection-Deprotection Strategies

Patented methods describe protecting hydroxyl groups during esterification to prevent side reactions. For example:

  • Protecting groups : Acetyl or benzyl groups are introduced before esterification.

  • Deprotection : Catalytic hydrogenation (e.g., Lindlar catalyst) or acidic hydrolysis.

Purification and Characterization

Ion Exchange Chromatography

This compound is purified using anion exchange resins (e.g., Dowex 1×2, formate form). Neu5Ac derivatives exhibit stronger retention than ManNAc or pyruvate, enabling selective elution with ammonium formate gradients.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : Confirms deuterium incorporation at the methyl group (δ 3.3–3.7 ppm for CD3_3).

  • Mass Spectrometry : Molecular ion peaks at m/z 309.3 [M+H]+^+ verify isotopic purity.

Comparative Analysis of Synthesis Methods

Method Yield Deuteration Efficiency Key Advantages
Enzymatic + Esterification65–75%>98%Scalable, minimal side reactions
Direct Deuterated Precursor<50%85–90%Fewer steps but limited precursor access
Protection-Deprotection70–80%>95%High purity, versatile functionalization

Industrial and Research Applications

The enzymatic-esterification hybrid method is preferred for large-scale production due to cost-effectiveness and high isotopic fidelity. Research-scale syntheses often employ protection-deprotection strategies to explore structural analogs .

Q & A

Q. What are the key synthetic steps for preparing N-Acetylneuraminic Acid Methyl Ester-d3, and how does deuterium incorporation enhance its utility in metabolic studies?

The synthesis involves sequential acetylation and deuterium labeling of N-acetylneuraminic acid. Deuterium isotopes are introduced at specific positions (e.g., methyl ester groups) to improve metabolic stability and enable precise tracking via mass spectrometry. The deuterated form reduces metabolic interference while preserving functional similarity to natural sialic acids, making it ideal for isotope dilution assays and kinetic studies .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>90% by HPLC), while nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement and acetyl group positions. Mass spectrometry (MS) validates molecular weight (536.501 g/mol) and isotopic distribution. These methods ensure batch-to-batch reproducibility for glycobiology applications .

Q. How does the deuterated methyl ester group influence solubility and stability in aqueous buffers compared to non-deuterated analogs?

Deuterium substitution at the methyl ester group enhances hydrophobicity slightly, requiring optimized solvent systems (e.g., PBS with 10% DMSO) for dissolution. Stability studies show improved resistance to enzymatic hydrolysis in serum-containing media, extending its half-life in cell-based assays .

Advanced Research Questions

What computational and experimental approaches are used to resolve contradictions in binding affinity data between this compound and viral proteins (e.g., rotavirus VP8)?* Saturation transfer difference (STD) NMR and molecular dynamics (MD) simulations are combined to map binding epitopes and quantify affinity. For example, STD NMR identifies key hydrogen bonds between the compound’s acetyl groups and VP8* residues, while MD simulations reveal conformational flexibility in the sialic acid-binding domain that may explain variability in reported dissociation constants (Kd) .

Q. How can isotopic labeling of this compound improve sensitivity in tracking sialic acid metabolism in live-cell imaging?

Deuterium labeling enables multiplexed tracking using deuterium exchange mass spectrometry (DXMS) or Raman spectroscopy, bypassing fluorescence quenching issues. In metabolic flux studies, <sup>2</sup>H-NMR quantifies incorporation into glycoconjugates, distinguishing endogenous vs. exogenous sialic acid pools .

Q. What strategies optimize the use of this compound in glycomimetic drug design, particularly for inhibiting viral neuraminidases?

Structure-activity relationship (SAR) studies focus on modifying acetyl group positions and ester linkages. For example, replacing the 9-O-acetyl group with a bulkier substituent reduces enzymatic cleavage by neuraminidases while maintaining binding to hemagglutinin. Comparative assays with non-deuterated analogs validate deuterium’s minimal impact on inhibitory potency .

Q. How do competing derivatization methods (e.g., per-O-trimethylsilylation vs. acetylation) affect gas chromatography-mass spectrometry (GC-MS) analysis of this compound?

Trimethylsilylation generates volatile derivatives suitable for GC-MS but may fragment deuterium labels. Acetylation preserves isotopic integrity but requires higher ionization energy in MS. Method selection depends on the target analyte: acetylated derivatives are preferred for quantifying intact deuterated species, while silylated forms improve resolution for low-abundance metabolites .

Methodological Considerations

Q. How should researchers address batch variability in deuterium enrichment levels during synthesis?

Quantify deuterium incorporation using <sup>2</sup>H-NMR or isotope ratio mass spectrometry (IRMS). Batch acceptance criteria should specify ≥98% isotopic purity at labeled positions. Adjust reaction conditions (e.g., catalyst concentration, temperature) to minimize <sup>1</sup>H/<sup>2</sup>H exchange .

Q. What controls are critical when using this compound in competitive binding assays with lectins or antibodies?

Include non-deuterated analogs to control for isotopic effects on binding kinetics. Use knockout cell lines (e.g., sialyltransferase-deficient) to confirm specificity. Normalize data to a stable internal standard (e.g., <sup>13</sup>C-labeled sialic acid) to correct for matrix effects in mass spectrometry .

Comparative Studies

Q. How do biological activities of this compound compare to other deuterated sialic acid derivatives (e.g., per-O-acetylated or thio-linked analogs)?

Thio-linked analogs (e.g., Neu5Ac-α(2,6)-S-Galβ1Me) show stronger resistance to enzymatic degradation but lower binding affinity to lectins. Per-O-acetylated derivatives exhibit enhanced membrane permeability but require deprotection steps for functional assays. The methyl ester-d3 variant balances stability and bioavailability, making it suitable for in vivo tracer studies .

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